

Introduction: Understanding the Physicochemical Landscape of 4-Phenylpentanoic Acid

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Compound of Interest

Compound Name: **4-Phenylpentanoic acid**

Cat. No.: **B1265419**

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4-Phenylpentanoic acid, also known as 4-phenylvaleric acid, is an organic compound with a structure that presents a compelling case study in solubility for pharmaceutical and chemical research. Its molecular architecture, featuring a terminal carboxylic acid, a flexible alkyl chain, and an aromatic phenyl ring, creates a delicate balance of hydrophilic and hydrophobic properties. This guide provides a comprehensive analysis of its solubility characteristics, the underlying physicochemical principles, and robust methodologies for its experimental determination. Understanding these properties is critical for applications ranging from reaction chemistry and purification to formulation development and assessing bioavailability in drug discovery.

The solubility behavior of a molecule is dictated by its intrinsic properties. The following table summarizes the key physicochemical parameters of **4-Phenylpentanoic acid**, which form the basis for predicting and understanding its interactions with various solvents.

Table 1: Physicochemical Properties of **4-Phenylpentanoic Acid**

Property	Value	Source(s)
Molecular Formula	C ₁₁ H ₁₄ O ₂	[1]
Molecular Weight	178.23 g/mol	[1]
IUPAC Name	4-phenylpentanoic acid	[1]
pKa (Predicted)	4.70 ± 0.10	[2]
LogP (Predicted)	2.4 - 2.65	[1] [2]
Hydrogen Bond Donors	1 (from -COOH)	[2]
Hydrogen Bond Acceptors	2 (from C=O and -OH)	[2]
Melting Point	13°C	[2]
Boiling Point	291.9°C at 760 mmHg	[2]

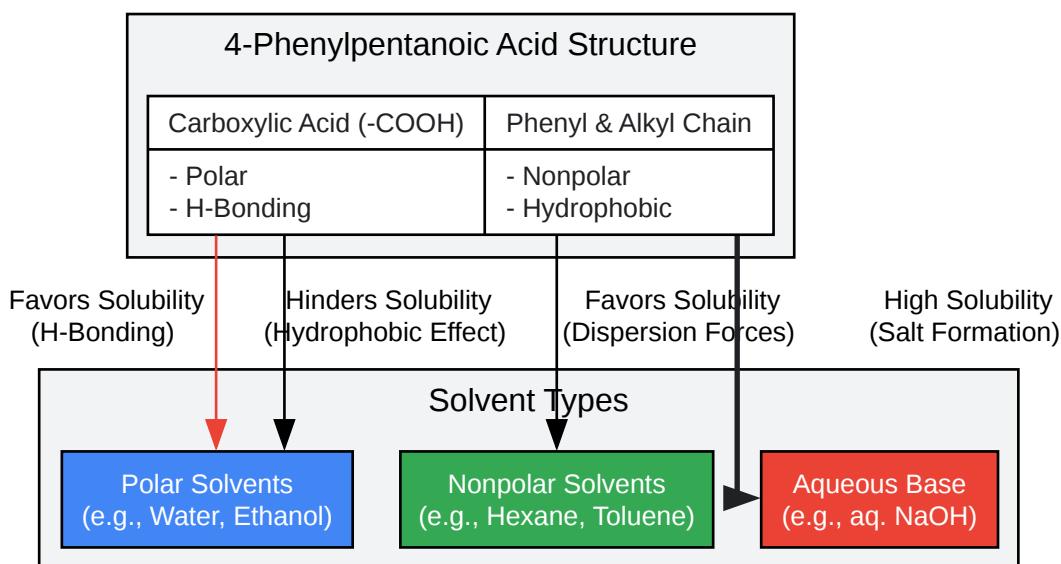
Core Principles: Deconstructing the Molecule to Predict Solubility

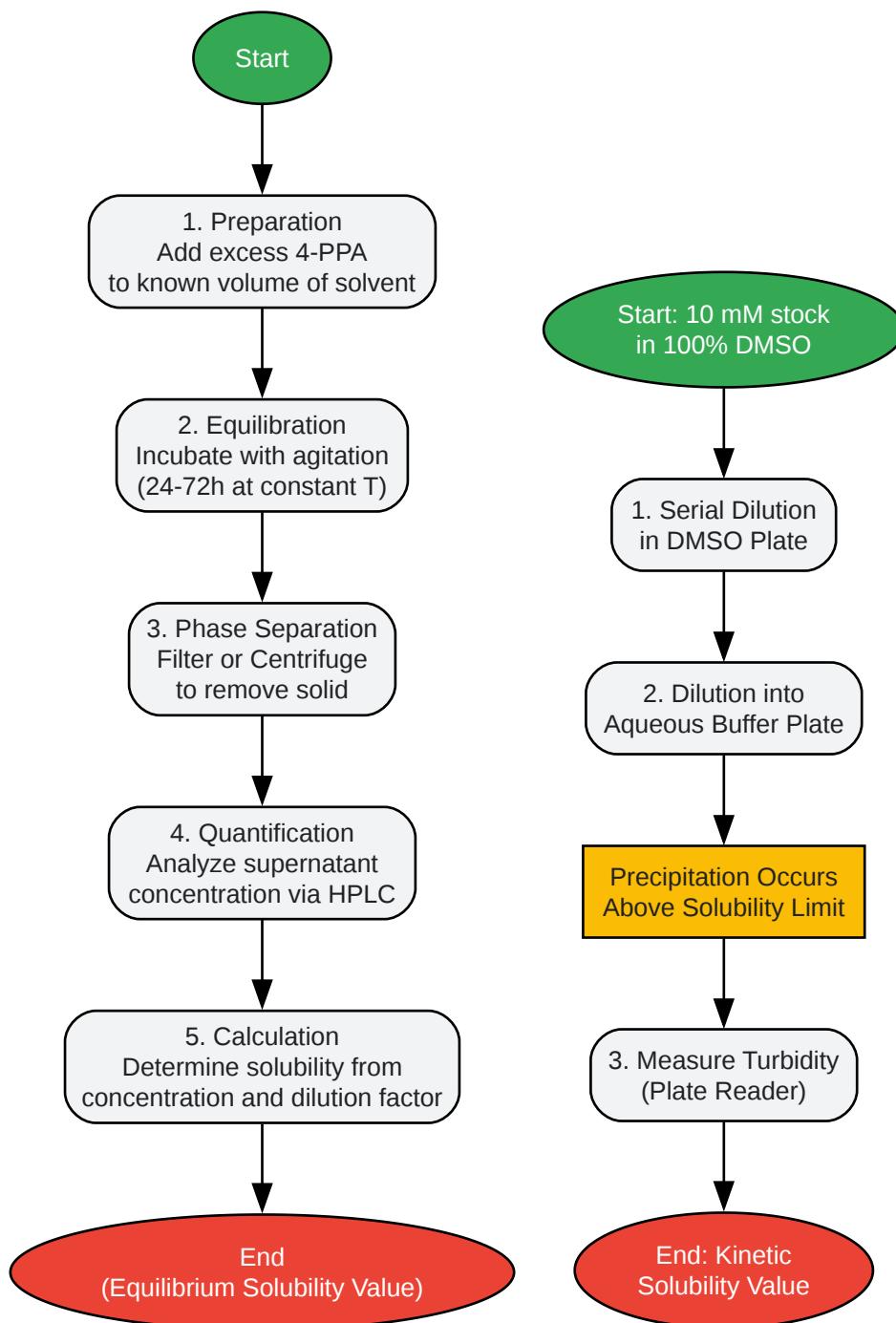
The solubility of **4-Phenylpentanoic acid** is governed by the interplay of its three main structural components and the fundamental principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[\[3\]](#)

- The Hydrophilic Head (Carboxylic Acid): The -COOH group is polar and capable of both donating and accepting hydrogen bonds. This functional group is the primary driver for solubility in polar protic solvents like water and alcohols.
- The Hydrophobic Tail (Alkyl Chain): The four-carbon chain (-CH(CH₃)CH₂CH₂-) is nonpolar. As the length of the nonpolar alkyl chain in carboxylic acids increases, their solubility in water decreases dramatically.[\[4\]](#)[\[5\]](#)[\[6\]](#) This part of the molecule interacts favorably with nonpolar solvents through London dispersion forces.
- The Aromatic Ring (Phenyl Group): The phenyl group is bulky and hydrophobic, contributing significantly to the molecule's nonpolar character.[\[7\]](#) It reduces the overall hydrophilicity, much like the aromatic ring in benzoic acid, which is known to be poorly soluble in cold water.[\[8\]](#)

This duality means that **4-Phenylpentanoic acid** will exhibit a spectrum of solubilities, being poorly soluble in highly polar solvents like water and highly soluble in nonpolar organic solvents. The balance between the hydrophilic carboxyl group and the hydrophobic phenylalkyl tail is key.

The diagram below illustrates the relationship between the molecular structure and its affinity for different solvent types.



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